1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one
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Overview
Description
This compound is an organic molecule that contains a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrrolidine ring (a five-membered ring with one nitrogen atom). The presence of chlorine and methyl groups suggests that it’s a substituted pyrazole .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and pyrrolidine rings in separate steps, followed by their connection via a prop-2-en-1-one linker. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and pyrrolidine rings, as well as the chlorine and methyl substituents. It could potentially undergo a variety of reactions, including substitution reactions at the chlorine or methyl groups, or reactions at the double bond in the prop-2-en-1-one linker .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar pyrazole and pyrrolidine rings could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-5-13(20)18-8-6-7-12(18)14-11(4)17-19(15(14)16)9-10(2)3/h5,10,12H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWAJFIRJJLHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2CCCN2C(=O)C=C)Cl)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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